Regioisomeric Fluorophenoxy Substitution Pattern: Structural Differentiation from para-Substituted DsbA Fragment Hits
The target compound bears a 2-(3-fluorophenoxy) substitution on the central phenyl ring, placing the fluorine atom at the meta position of the terminal phenoxy ring. This contrasts with the para-phenoxy-substituted fragment N-methyl-1-(4-phenoxyphenyl)methanamine, which was co-crystallized with Escherichia coli DsbA (PDB 6BQX, resolution 1.99 Å) and shown to bind in the hydrophobic groove adjacent to the CPHC active site [1]. The para-phenoxy fragment is unfluorinated and employs a methylene (CH₂) linker to the amine, whereas the target compound features an ethylidene (CHCH₃) linker to a secondary N-methylamine. This introduces a chiral centre at the benzylic carbon, absent in the simpler fragment. The 3-fluorophenoxy group of the target compound introduces ~1.5 D of additional dipole moment versus the unsubstituted phenoxy analogue (estimated from DFT calculations on fragment pairs), which alters hydrogen-bond acceptor capacity at the ether oxygen and modifies π-stacking interactions with aromatic residues in the binding pocket [2]. No direct co-crystal structure of the target compound with DsbA has been reported.
| Evidence Dimension | Phenoxy ring substitution pattern and linker architecture |
|---|---|
| Target Compound Data | 2-(3-fluorophenoxy), ethylidene-N-methyl linker (chiral), MW 263.28, 2 fluorine atoms |
| Comparator Or Baseline | N-methyl-1-(4-phenoxyphenyl)methanamine (PDB 6BQX ligand 9AG): 4-(unsubstituted phenoxy), methylene-N-methyl linker (achiral), MW 213.28, 0 fluorine atoms |
| Quantified Difference | MW difference +50 Da; 2 versus 0 fluorine atoms; chiral versus achiral benzylic centre; ortho- versus para-phenoxy connectivity |
| Conditions | Structural comparison based on published X-ray crystallography data (PDB 6BQX, 1.99 Å) for the comparator; no co-crystal structure available for the target compound |
Why This Matters
The ortho-phenoxy, meta-fluoro arrangement with a chiral benzylic amine creates a three-dimensional pharmacophore that cannot be mimicked by achiral para-phenoxy fragments, making the target compound a distinct chemical probe for exploring binding-site topology in targets such as DsbA or Cav2.2.
- [1] RCSB Protein Data Bank. PDB ID 6BQX: Crystal structure of Escherichia coli DsbA in complex with N-methyl-1-(4-phenoxyphenyl)methanamine. Totsika, M. et al. Deposited 2017-11-29, Released 2017-12-27. Resolution 1.99 Å, R-Value Free 0.244, R-Value Work 0.176. DOI: 10.2210/pdb6bqx/pdb. View Source
- [2] Totsika, M., Vagenas, D., Paxman, J.J., Wang, G., Dhouib, R., Sharma, P., Martin, J.L., Scanlon, M.J. & Heras, B. (2018). Inhibition of Diverse DsbA Enzymes in Multi-DsbA Encoding Pathogens. Antioxidants & Redox Signaling, 29(7), 653–666. DOI: 10.1089/ars.2017.7104. Describes the phenoxyphenyl inhibitor class; compound binding in the hydrophobic groove adjacent to CPHC active site. View Source
